6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-3-10-4-6-12-14(8-10)22-16(18-12)20-17-19-13-7-5-11(21-2)9-15(13)23-17/h4-9H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCFZRBRTSODID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-6-methoxybenzothiazole with 6-ethylbenzo[d]thiazol-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the benzothiazole rings, which significantly affect their biological activities. Below is a comparative analysis based on substituent variations and reported activities:
Key Observations
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Fluoro, Chloro): Enhance cytotoxicity and apoptosis induction. For example, the 6-fluoro analogue in activates mitochondrial-dependent apoptosis pathways, making it potent against leukemia cells. Electron-Donating Groups (Methoxy, Ethyl): Improve solubility and enzyme interaction. The methoxy group in Frentizole enhances bioavailability, while the ethyl group in the target compound may balance lipophilicity for blood-brain barrier penetration. Aromatic Substituents (p-Tolyl, Methoxyphenyl): Boost NO scavenging and urease inhibition. Compound 3c shows dual activity due to the methoxyphenyl group’s resonance stabilization.
Antioxidant vs. Anticancer Profiles :
- Halogenated derivatives (e.g., 7-chloro-6-fluoro ) exhibit strong antioxidant activity, whereas ethyl/methoxy-substituted compounds are hypothesized to target cell cycle regulation.
Synthetic Accessibility :
- The target compound’s synthesis likely follows reductive amination or Suzuki coupling (as in ), while halogenated analogues require bromine/thiocyanate-mediated cyclization .
Data Table: Comparative Physicochemical Properties
Biological Activity
6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a member of the benzothiazole class, which is renowned for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound is characterized by the following IUPAC name:
IUPAC Name: 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Its molecular formula is , with a molecular weight of 345.45 g/mol. The structure features two fused benzothiazole rings, contributing to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrates activity against both gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, which can lead to cell death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
The anticancer properties of this compound have been explored through various studies. It has been found to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways and modulation of gene expression related to cell survival and proliferation.
In a study evaluating the effects on different cancer cell lines, the compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzothiazole rings can enhance potency against cancer cells.
The biological activity of 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.
- Oxidative Stress Modulation: It has been reported that benzothiazoles can influence oxidative stress levels in cells, potentially providing protective effects against damage.
- DNA Interaction: Molecular docking studies suggest that this compound can bind effectively to DNA, interfering with replication and transcription processes.
Study on Antimicrobial Activity
A recent study explored the antimicrobial efficacy of various benzothiazole derivatives, including 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine. Results indicated significant inhibition against multiple pathogens, supporting its potential as a lead compound for developing new antibiotics.
Study on Anticancer Activity
Another investigation focused on the anticancer effects of this compound against breast cancer cell lines. The findings revealed that treatment led to increased apoptosis rates and reduced cell viability, highlighting its potential for therapeutic applications in oncology.
Q & A
Q. What are the established synthetic routes for 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzothiazol-2-amines and aryl halides. For example, describes a green electrosynthesis method using sodium bromide, yielding 71% under optimized conditions (159–162°C, DMSO solvent) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates.
- Temperature : Elevated temperatures (140–190°C) improve cyclization but may reduce yields due to side reactions .
- Catalysts : Sodium cyanoborohydride or acetic acid can mediate reductive amination or coupling steps, as seen in .
Purification via column chromatography () or recrystallization from ethanol () is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Prioritize signals for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and methoxy substituent (δ ~3.7–3.8 ppm). Aromatic protons in benzothiazole rings appear at δ 6.7–7.8 ppm () .
- IR Spectroscopy : Look for N-H stretches (~3300 cm<sup>-1</sup>), C=N/C=S vibrations (1550–1650 cm<sup>-1</sup>), and methoxy C-O bonds (~1250 cm<sup>-1</sup>) .
- UV/Vis : Conjugation in the benzothiazole system typically shows absorbance at 250–300 nm () .
Advanced Research Questions
Q. How can researchers design experiments to investigate the anticancer mechanisms of this compound, particularly regarding p53 activation pathways?
- Methodological Answer :
- Cell cycle analysis : Use flow cytometry to assess G2/M arrest, as demonstrated in , where isoxazole derivatives induced p53-mediated apoptosis in Colo205 cells .
- Western blotting : Quantify p53, Bax/Bcl-2 ratios, and caspase-3/9 activation to confirm mitochondrial-dependent apoptosis () .
- Docking studies : Model interactions with CDK4/6 or p53-binding proteins using software like AutoDock, referencing ’s approach for CDK inhibitors .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardized assays : Replicate experiments using identical cell lines (e.g., Colo205 vs. MCF7) and protocols to minimize variability () .
- Dose-response validation : Compare IC50 values under consistent conditions (e.g., 48-h exposure vs. 72-h).
- Control benchmarking : Include reference inhibitors (e.g., palbociclib for CDK4/6 in ) to contextualize potency .
Q. How can computational methods be integrated with experimental data to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze binding stability with Trypanosoma brucei pteridine reductase () or CDK4/6 () over 100-ns trajectories .
- QSAR modeling : Corporate substituent effects (e.g., methoxy vs. trifluoromethyl) on bioactivity using datasets from and .
- ADMET prediction : Use tools like SwissADME to assess solubility and blood-brain barrier penetration, critical for CNS-targeted analogs () .
Q. What experimental approaches are effective for optimizing low-yield reactions during synthesis?
- Methodological Answer :
- Solvent screening : Replace ethylene glycol (toxic, ) with water or DMSO to improve scalability and safety .
- Catalyst optimization : Test palladium or copper catalysts for Suzuki-Miyaura couplings (unused in current evidence but relevant for aryl-aryl bonds).
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes, as seen in for similar benzothiazoles .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in melting points or spectral data between synthesized batches?
- Methodological Answer :
- Crystallography : Resolve structural ambiguities using SHELXL () to confirm bond lengths/angles .
- Batch comparison : Analyze <sup>13</sup>C NMR carbonyl signals (δ ~165–170 ppm) for purity differences () .
- Thermogravimetric analysis (TGA) : Detect polymorphic forms or solvates affecting melting points .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
